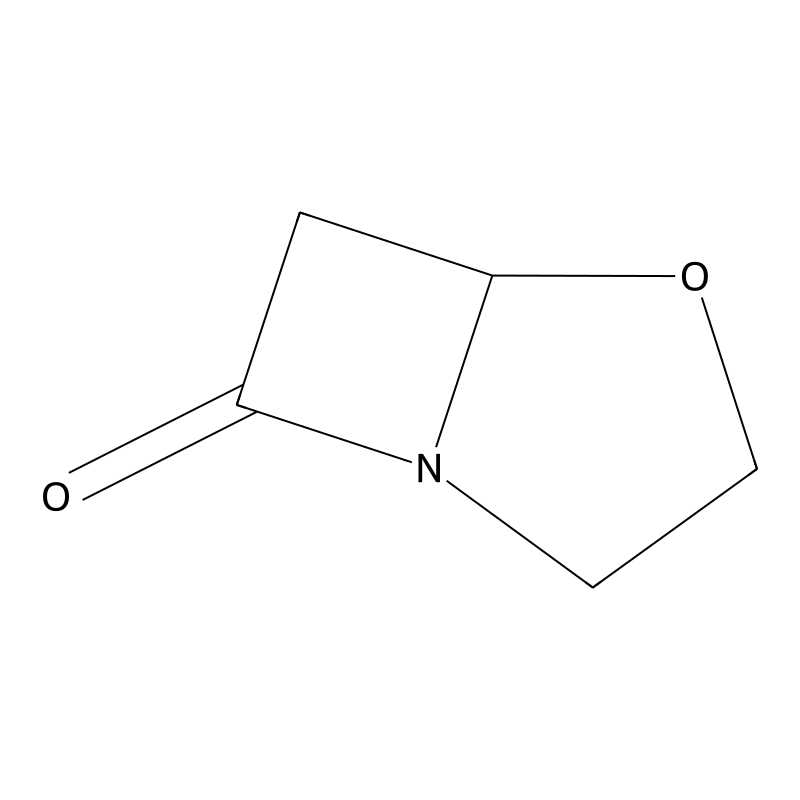

4-Oxa-1-azabicyclo(3.2.0)heptan-7-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Oxa-1-azabicyclo[3.2.0]heptan-7-one (CAS 64341-46-4) is the fundamental, unsubstituted bicyclic oxapenam core that forms the structural basis of potent β-lactamase inhibitors, such as clavulanic acid, and emerging non-peptidyl cysteine protease inhibitors. Characterized by a highly strained fused β-lactam-oxazolidine ring system, this scaffold exhibits exceptional electrophilicity at the carbonyl carbon. In procurement and synthetic workflows, this pre-formed core is utilized as a versatile, modular building block. It allows researchers to bypass the complex, low-yielding intramolecular cyclization steps required to form the oxapenam ring from acyclic or monocyclic precursors, enabling direct functionalization at the C3 or C6 positions for structure-activity relationship (SAR) studies [1].

Procurement Fit

Substituting the unsubstituted oxapenam core with naturally occurring clavulanic acid or a sulfur-based penam core severely compromises synthetic flexibility and target efficacy. Clavulanic acid is highly functionalized with a 3-(2-hydroxyethylidene) and a 2-carboxylate group; attempting to selectively modify these positions or the C6 position often leads to premature β-lactam ring opening or degradation due to the molecule's inherent instability [1]. Conversely, substituting with a penam (thia) core fails because the sulfur atom is larger and less electronegative than oxygen, resulting in lower ring strain and reduced carbonyl electrophilicity. This structural difference renders penam derivatives significantly less reactive toward target nucleophiles, such as the active-site cysteine in cathepsins, leading to a profound loss of inhibitory potency [2].

Substitution Risk

Enhanced Electrophilicity via Ring Strain

The reactivity of the β-lactam ring is fundamentally driven by its ring strain, which can be quantified by the infrared (IR) stretching frequency of the carbonyl group. The oxapenam core exhibits a ν(C=O) stretching frequency of approximately 1790–1800 cm⁻¹, compared to 1770–1780 cm⁻¹ for the corresponding sulfur-based penam core [1]. This 10–20 cm⁻¹ shift to a higher frequency indicates a significantly more strained and less resonance-stabilized amide bond. Consequently, the carbonyl carbon in the oxapenam core is far more electrophilic, resulting in faster acylation rates when attacked by the active-site serine or cysteine residues of target enzymes [2].

| Evidence Dimension | β-lactam carbonyl IR stretching frequency (ν C=O) |

| Target Compound Data | ~1790–1800 cm⁻¹ (Oxapenam core) |

| Comparator Or Baseline | ~1770–1780 cm⁻¹ (Penam core) |

| Quantified Difference | 10–20 cm⁻¹ higher frequency |

| Conditions | Solution-phase or neat IR spectroscopy |

Higher ring strain ensures rapid, irreversible acylation of target enzymes, making this core essential for designing highly potent suicide inhibitors.

Quantitative Potency in Cysteine Protease Inhibition

When utilized as a scaffold for non-peptidyl cysteine protease inhibitors, the oxapenam core demonstrates massive advantages over monocyclic alternatives. Derivatives synthesized from the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core (e.g., 6-acylamino or 3-substituted analogs) routinely achieve IC50 values in the sub-nanomolar to low nanomolar range (<10 nM) against targets like Cathepsin L and K [1]. In contrast, corresponding monocyclic azetidin-2-one derivatives lack the necessary spatial geometry and ring strain, typically exhibiting IC50 values >1000 nM or proving completely inactive [1]. The bicyclic oxapenam architecture is therefore strictly required to achieve clinically relevant binding affinity.

| Evidence Dimension | IC50 against Cathepsin L/K |

| Target Compound Data | <10 nM (Optimized oxapenam derivatives) |

| Comparator Or Baseline | >1000 nM (Monocyclic azetidin-2-one derivatives) |

| Quantified Difference | >100-fold increase in inhibitory potency |

| Conditions | In vitro enzymatic inhibition assays |

Buyers developing non-peptidyl protease inhibitors must procure the bicyclic oxapenam core to achieve the requisite nanomolar potency that monocyclic scaffolds cannot provide.

Elimination of Low-Yielding Cyclization Bottlenecks

De novo synthesis of the oxapenam ring from monocyclic precursors, such as 4-acetoxyazetidin-2-one, requires a highly sensitive intramolecular cyclization to form the strained oxazolidine ring. This step is notoriously inefficient, often proceeding with overall yields of <30% and requiring complex, multi-step protection/deprotection strategies [1]. Procuring the pre-formed 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core bypasses this critical bottleneck. By starting with the intact bicyclic scaffold, chemists can proceed directly to functionalization (e.g., C3-alkylation or C6-amination), routinely achieving >60–70% overall yields for final derivatives and eliminating 2–3 synthetic steps from the workflow [1].

| Evidence Dimension | Overall synthetic yield to functionalized bicyclic derivatives |

| Target Compound Data | >60–70% yield (Starting from pre-formed oxapenam core) |

| Comparator Or Baseline | <30% yield (Starting from monocyclic azetidin-2-one) |

| Quantified Difference | >2-fold improvement in final yield and elimination of cyclization steps |

| Conditions | Standard laboratory-scale modular synthesis |

Procuring the pre-cyclized core drastically reduces material waste and accelerates drug discovery timelines by bypassing the most difficult synthetic step.

Modular Synthesis of Non-Peptidyl Cysteine Protease Inhibitors

Directly downstream of its nanomolar potency profile, the unsubstituted oxapenam core is the premier starting material for synthesizing inhibitors targeting Cathepsins B, L, K, and S. Its lack of pre-existing steric bulk allows for precise functionalization at the C3 and C6 positions to optimize interactions with the S1' and S2' binding pockets of these enzymes [1].

Development of Next-Generation β-Lactamase Inhibitors

Because generic clavulanic acid cannot be easily derivatized without degradation, the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one core is utilized to build novel, rationally designed β-lactamase inhibitors. The high ring strain ensures rapid acylation of mutant serine β-lactamases (e.g., KPC, OXA variants) that have developed resistance to standard clinical inhibitors [2].

Activity-Based Protein Profiling (ABPP) Probe Development

The exceptional electrophilicity of the oxapenam carbonyl makes it an ideal warhead for chemical biology probes. Researchers procure this core to synthesize fluorescently or biotin-tagged ABPP probes capable of covalently trapping and identifying novel serine and cysteine hydrolases in complex biological proteomes [3].

Application Fit Matrix

References

- [1] Zhou, N. E., et al. 'Synthesis and evaluation of 3-substituted-4-oxa-1-azabicyclo[3.2.0]heptan-7-ones as cysteine proteases inhibitors: part II.' ARKIVOC 2001 (vi) 116-121.

- [2] Bush, K., & Bradford, P. A. 'β-Lactams and β-Lactamase Inhibitors: An Overview.' Cold Spring Harbor Perspectives in Medicine, 2016.

- [3] Cravatt, B. F., et al. 'Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.' Annual Review of Biochemistry, 2008.

XLogP3

Explore Compound Types